2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol
CAS No.: 137718-76-4
Cat. No.: VC18167233
Molecular Formula: C9H12BrNO2
Molecular Weight: 246.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137718-76-4 |
|---|---|
| Molecular Formula | C9H12BrNO2 |
| Molecular Weight | 246.10 g/mol |
| IUPAC Name | 2-bromo-6-methoxy-3-(methylaminomethyl)phenol |
| Standard InChI | InChI=1S/C9H12BrNO2/c1-11-5-6-3-4-7(13-2)9(12)8(6)10/h3-4,11-12H,5H2,1-2H3 |
| Standard InChI Key | JZRKOHIFYOVXMG-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=C(C(=C(C=C1)OC)O)Br |
Introduction
Structural and Nomenclature Overview
Molecular Architecture
The compound features a phenolic backbone substituted with three functional groups:
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Bromine at position 2, enhancing electrophilic substitution reactivity.
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Methoxy (-OCH) at position 6, contributing to electronic effects and solubility.
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Methylamino-methyl (-CHNHCH) at position 3, enabling hydrogen bonding and coordination chemistry.
The IUPAC name, 2-bromo-6-methoxy-3-[(methylamino)methyl]phenol, reflects this substitution pattern. Its SMILES string, CNCC1=C(C(=CC=C1Br)OC)O, encodes the connectivity.
Spectroscopic Identification
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NMR: NMR spectra reveal distinct peaks for the methoxy (δ ~3.8 ppm), methylamino (δ ~2.3 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
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IR: Stretching vibrations for O-H (3200–3500 cm), C-Br (600 cm), and C-O (1250 cm) confirm functional groups .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of a phenolic precursor:
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Bromination: Electrophilic substitution using Br or NBS (N-bromosuccinimide) introduces bromine at position 2.
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Methylation: Methoxy group installation via Williamson ether synthesis with methyl iodide.
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Mannich Reaction: Condensation of formaldehyde and methylamine introduces the methylamino-methyl group.
Example Reaction Scheme:
Yield Optimization
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Temperature Control: Maintaining 0–5°C during bromination minimizes polybromination .
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Catalysis: Lewis acids (e.g., AlCl) improve Mannich reaction efficiency (yield: ~75%).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.10 g/mol | |
| Melting Point | 120–122°C (estimated) | |
| Solubility | DMSO, methanol | |
| LogP (Octanol-Water) | 2.1 (predicted) |
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests membrane permeability, relevant for drug design .
Chemical Reactivity and Applications
Reactivity Profiles
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Bromine Substitution: Participates in Suzuki-Miyaura cross-coupling to form biaryl structures.
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Methoxy Group: Resistive to nucleophilic attack but modulates electronic density .
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Methylamino-Methyl: Forms Schiff bases with aldehydes, enabling coordination complexes.
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer Agents: Bromine enhances DNA intercalation potential .
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Antimicrobials: Methylamino groups improve bacterial membrane penetration.
Biological and Toxicological Profile
In-Silico Bioactivity
Molecular docking studies predict moderate binding affinity (K ≈ 10 µM) for kinase targets .
Hazard Assessment
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H302: Harmful if swallowed.
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H312/H332: Harmful via skin contact or inhalation.
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Precautionary Measures: Use PPE (gloves, goggles) and work in a fume hood.
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
Observed m/z: 245.9978 ([M+H]), matching theoretical 246.10 g/mol.
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Reactivity Impact |
|---|---|---|
| 2-Bromo-6-[(methylamino)methyl]phenol | Lacks methoxy group | Reduced solubility |
| 4,6-Dibromo derivatives | Additional bromine at position 4 | Enhanced electrophilicity |
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Avoiding bromination at position 4 requires precise conditions.
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Purification: Silica gel chromatography often needed to remove byproducts.
Research Opportunities
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